[amino(2-chloroethyl)phosphoryl]amine
Overview
Description
[Amino(2-chloroethyl)phosphoryl]amine is a chemical compound with significant interest in various scientific fields due to its unique structure and reactivity. This compound contains an amino group, a chloroethyl group, and a phosphoryl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino(2-chloroethyl)phosphoryl]amine typically involves the reaction of 2-chloroethylamine with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using nitrogen or argon gas.
Addition of Reagents: 2-chloroethylamine is added to a solution of phosphoryl chloride.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
[Amino(2-chloroethyl)phosphoryl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, phosphine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
[Amino(2-chloroethyl)phosphoryl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [amino(2-chloroethyl)phosphoryl]amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The phosphoryl group can participate in phosphorylation reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine: A simpler compound with similar reactivity but lacking the phosphoryl group.
Phosphoryl Chloride: Used in the synthesis of [amino(2-chloroethyl)phosphoryl]amine, but with different reactivity and applications.
Dichloroaniline: Contains chlorine atoms and an amino group, but with different chemical properties and uses.
Properties
IUPAC Name |
1-chloro-2-diaminophosphorylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8ClN2OP/c3-1-2-7(4,5)6/h1-2H2,(H4,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTIMBCELWNVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)P(=O)(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614900 | |
Record name | P-(2-Chloroethyl)phosphonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33513-64-3 | |
Record name | P-(2-Chloroethyl)phosphonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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